

Technical Support Center: Amorphous Flufenamic Acid (FFA) Stabilization

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Compound of Interest

Compound Name: *Anthranilic acid, N-(p-trifluoromethoxyphenyl)-*

CAS No.: 51679-41-5

Cat. No.: B13414557

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Status: Operational Ticket Topic: Stabilization of Amorphous Flufenamic Acid in Solid Dispersions Assigned Specialist: Senior Application Scientist, Formulation R&D

Introduction: The "Rubbery State" Challenge

Welcome to the technical support hub for Flufenamic Acid (FFA) solid dispersions. If you are experiencing rapid recrystallization or dissolution failure, the root cause is likely thermodynamic: Pure amorphous FFA has a Glass Transition Temperature () of approximately 18–20°C (291 K).

The Implication: At standard laboratory temperatures (20–25°C), pure amorphous FFA is not a glass; it is a supercooled liquid (rubbery state). In this state, molecular mobility is high, driving immediate devitrification (recrystallization) into stable Form I or metastable Form IV.

Your Objective: You must raise the

of the system significantly above your storage temperature (rule of thumb:

) or physically confine the molecules to prevent nucleation.

Module 1: Formulation & Material Selection

Q: Which carrier matrix should I use to prevent devitrification?

A: You have two primary stabilization routes: Kinetic Stabilization (Polymers) or Physical Confinement (Mesoporous Silica).

Option A: Polymeric Carriers (Kinetic Stabilization)

Polymers stabilize FFA by increasing the system's viscosity and forming specific Hydrogen bonds that disrupt FFA homodimers.

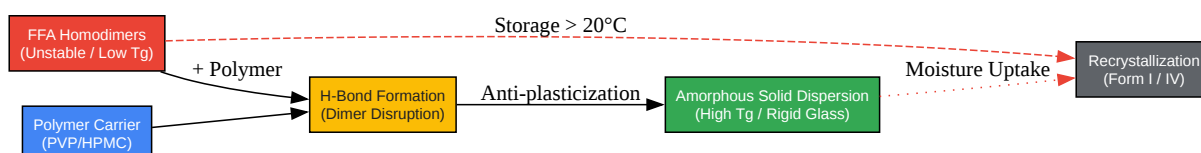
Polymer	Mechanism of Action	Recommended For
PVP K30 / PVP-VA	H-Bonding: The carbonyl group of PVP acts as a strong acceptor for the FFA carboxylic acid donor. Anti-plasticization: Raises significantly.	Solvent Evaporation, Spray Drying.[1]
HPMC / HPMC-AS	Viscosity: High viscosity grades (e.g., 100,000 cP) physically impede molecular diffusion, slowing crystal growth.	Melt Quenching, Hot Melt Extrusion.
Eudragit E100	Ionic Interaction: Potential for ionic interactions between the acidic FFA and basic polymer groups.	Immediate release formulations.

Option B: Mesoporous Silica (Physical Confinement)

If polymers fail, use Mesoporous Silica (e.g., SBA-15, MCM-41).

- Mechanism: The pore diameter (6–10 nm) is often smaller than the critical nucleus size required for FFA crystallization.
- Result: FFA remains amorphous because it physically cannot form a crystal lattice structure within the pore.

Visualizing the Stabilization Mechanism



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Figure 1: Mechanism of polymeric stabilization. The polymer must disrupt FFA dimers to prevent reversion to the crystalline state.

Module 2: Experimental Protocols

Protocol A: Solvent Evaporation (Lab Scale)

Best for initial screening of PVP/HPMC compatibility.

Reagents: Flufenamic Acid (Form I), PVP K30, Ethanol (Absolute).

- Preparation: Dissolve FFA and PVP K30 in Ethanol at a 1:3 ratio (w/w). Ensure total solid concentration is <10% to prevent phase separation during drying.
- Interaction Check: Stir for 2 hours. This allows time for the solvent to facilitate H-bond formation between FFA and PVP.
- Evaporation: Rotary evaporate at 40°C under reduced pressure. Crucial: Do not exceed 50°C, as thermal stress can induce phase separation in the rubbery state.
- Secondary Drying: Place the resulting foam/film in a vacuum oven at 25°C for 24 hours. Residual solvent acts as a plasticizer and will trigger crystallization.

- Storage: Immediately transfer to a desiccator.

Protocol B: Mesoporous Silica Loading (Incipient Wetness)

Best for maximum stability.

Reagents: FFA, SBA-15 (pore size ~8nm), Acetone.

- Solution Prep: Dissolve FFA in minimal Acetone (near saturation).
- Loading: Add the FFA solution dropwise to the SBA-15 powder while mixing. Stop when the powder becomes slightly cohesive but not "wet" (capillary action draws liquid into pores).
- Equilibration: Seal the vial and let stand for 1 hour to allow diffusion into mesopores.
- Drying: Dry in a vacuum oven at 40°C.
- Validation: Perform DSC. You should see no melting endotherm. If a melting peak appears, you have "surface excess" (drug outside the pores), which will crystallize. Wash with cyclohexane to remove surface drug if necessary.

Module 3: Troubleshooting & Diagnostics

Q: My DSC shows a small melting peak at ~120-126°C. Is this Form I?

A: Likely Form IV.

- Form I Melting Point: ~133–134°C.
- Form IV Melting Point: ~120–124°C.
- Analysis: Pure amorphous FFA often recrystallizes into the metastable Form IV first upon heating, then transforms to Form I.^[2] If you see a peak at 120°C, your ASD is partially crystalline.

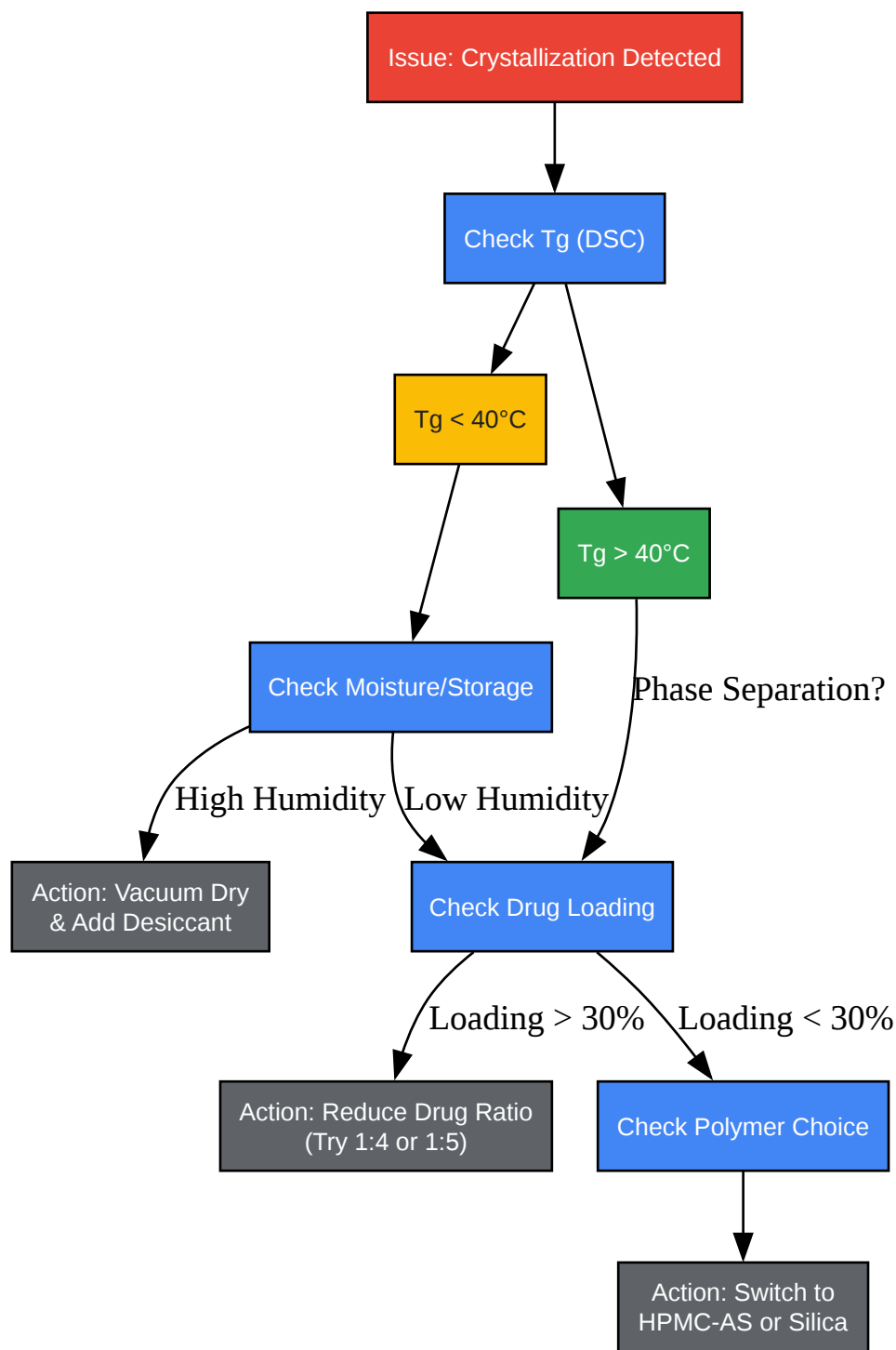
Q: The ASD was stable for a week, then crystallized.

Why?

A: Check your humidity. Moisture is a potent plasticizer.

- Water absorbs into hygroscopic polymers (like PVP).
- This lowers the
of the mix.
- Once
drops below room temperature, the FFA molecules gain enough mobility to nucleate.

Troubleshooting Workflow



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Figure 2: Diagnostic logic for resolving stability failures in FFA solid dispersions.

Module 4: Key Data Reference

Parameter	Value	Significance
(Pure FFA)	~18–20°C (291 K)	CRITICAL: Rubbery at room temp. Requires stabilization.
(Form I)	134°C	Stable crystalline form.
(Form IV)	124°C	Metastable form often seen in failed ASDs.
	3.9	Acidic. Interacts well with basic polymers (Eudragit E).
Solubility (Water)	~0.009 mg/mL	Class II drug. Dissolution is rate-limiting.

References

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